2-Amino-6-fluoroisoindolin-1-one
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Overview
Description
2-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinonesThe presence of both an amino group and a fluorine atom in the structure of this compound imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using aqueous titanium(III) chloride solution at ambient temperature.
Substitution: Electrophilic substitution reactions are common due to the presence of the amino group, which can be targeted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Reduced isoindolinone derivatives.
Substitution: Substituted isoindolinone derivatives.
Scientific Research Applications
2-Amino-6-fluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
2-Aminoisoindolin-1-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluoroisoindolin-1-one: Lacks the amino group, affecting its biological activity and applications.
Uniqueness: 2-Amino-6-fluoroisoindolin-1-one is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .
Biological Activity
2-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound known for its diverse biological activities, including potential applications in antiviral and anticancer therapies. The compound's unique structure, featuring both an amino group and a fluorine atom, enhances its reactivity and interaction with various biological targets.
The molecular formula for this compound is C8H7FN2O, with a molecular weight of 166.15 g/mol. Its IUPAC name is 2-amino-6-fluoro-3H-isoindol-1-one. The presence of the fluorine atom significantly influences its biological activity and chemical reactivity.
Property | Value |
---|---|
Molecular Formula | C8H7FN2O |
Molecular Weight | 166.15 g/mol |
IUPAC Name | 2-amino-6-fluoro-3H-isoindol-1-one |
InChI Key | PVONPPYFDXBMSN-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding with biological targets, while the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability. This compound has been shown to inhibit tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation, indicating its potential as an anti-inflammatory agent .
Antiviral Activity
Recent studies have suggested that this compound exhibits antiviral properties. It has been investigated for its efficacy against various viral infections, although specific data on its mechanisms and effectiveness remain limited.
Anticancer Activity
The compound has demonstrated significant anticancer activity in vitro, particularly against breast cancer cell lines. For instance, in a study evaluating several isoindoline derivatives, compounds similar to this compound showed IC50 values ranging from 0.019 μM to 0.1 μM against resistant strains of P. falciparum, indicating strong potential for further development as an anticancer agent .
Table: IC50 Values of Related Compounds Against Cancer Cell Lines
Compound | MDA-MB-231 (IC50 μM) | MCF-7 (IC50 μM) |
---|---|---|
Thalidomide | 413.0 ± 2.0 | 360.0 ± 2.0 |
Compound A (similar structure) | 14.0 ± 0.5 | 26.2 ± 0.9 |
Compound B | 49.6 ± 1.0 | 93.0 ± 1.4 |
Case Studies
Several case studies have highlighted the therapeutic potential of isoindolinone derivatives:
- Antimalarial Activity : A series of isoindoline derivatives were synthesized and tested for antimalarial activity against chloroquine-resistant P. falciparum. The most potent compound exhibited an IC50 of 0.006muM, showcasing the potential of these compounds in malaria treatment .
- Anti-inflammatory Effects : Research indicates that certain derivatives can reduce TNFα levels in mammalian models, suggesting their utility in treating inflammatory diseases .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-amino-6-fluoro-3H-isoindol-1-one |
InChI |
InChI=1S/C8H7FN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2 |
InChI Key |
PVONPPYFDXBMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)N1N |
Origin of Product |
United States |
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